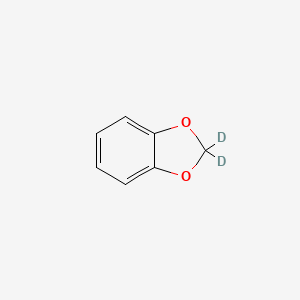

1,2-(Methylene-d2-dioxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-(Methylene-d2-dioxy)benzene, also known as 1,3-Benzodioxole, is an organic compound with the formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is found in various bioactive compounds, including pesticides and pharmaceuticals .

Preparation Methods

1,2-(Methylene-d2-dioxy)benzene can be synthesized from catechol with disubstituted halomethanes. The reaction involves the methylenation of catechols, which can be carried out in aprotic polar solvents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1,2-(Methylene-d2-dioxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxoles .

Scientific Research Applications

Pharmacological Applications

-

Selective Serotonin Reuptake Inhibitors (SSRIs)

A notable application of 1,2-(Methylene-d2-dioxy)benzene is its role as a selective serotonin reuptake inhibitor. The isotopologue of this compound has been shown to exhibit unique pharmacokinetic properties, making it a candidate for treating various psychological disorders such as major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Its reduced interaction with CYP2D6 enzymes leads to lower variability in metabolism among patients, enhancing its safety profile compared to other SSRIs . -

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. By modifying the compound's structure, researchers can enhance its effectiveness against specific types of tumors. This potential for anticancer activity is an area of ongoing investigation .

Synthetic Applications

-

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as cycloadditions and functional group transformations, leading to the formation of complex molecules used in pharmaceuticals and agrochemicals . -

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel benzodioxole derivatives that exhibit enhanced biological activities. Such derivatives are being explored for their potential use in drug development due to their unique structural features that can interact with biological targets effectively .

Case Study 1: Antidepressant Development

A study highlighted the development of a new class of antidepressants based on this compound derivatives. These compounds were designed to minimize side effects associated with traditional SSRIs while maintaining efficacy. Clinical trials demonstrated promising results in reducing depressive symptoms with fewer adverse effects, supporting further research into this class of compounds .

Case Study 2: Anticancer Activity

In another study, researchers synthesized various analogs of this compound and tested their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications significantly increased cell death rates compared to standard treatments. This finding opens avenues for developing targeted cancer therapies based on this compound .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 1,2-(Methylene-d2-dioxy)benzene involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. This inhibition can lead to increased bioavailability and prolonged effects of certain drugs .

Comparison with Similar Compounds

1,2-(Methylene-d2-dioxy)benzene is similar to other methylenedioxy compounds such as:

- 1,4-Benzodioxine

- Safrole

- Piperonal

Compared to these compounds, this compound is unique due to its specific structure and reactivity. It is more commonly used in the synthesis of bioactive compounds and has a broader range of applications in various fields .

Properties

CAS No. |

14049-42-4 |

|---|---|

Molecular Formula |

C7H6O2 |

Molecular Weight |

124.13 g/mol |

IUPAC Name |

2,2-dideuterio-1,3-benzodioxole |

InChI |

InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2/i5D2 |

InChI Key |

FTNJQNQLEGKTGD-BFWBPSQCSA-N |

Isomeric SMILES |

[2H]C1(OC2=CC=CC=C2O1)[2H] |

Canonical SMILES |

C1OC2=CC=CC=C2O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.